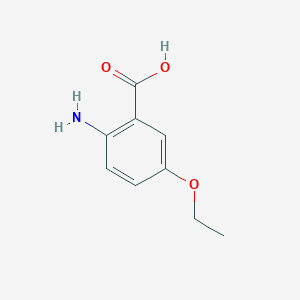

2-Amino-5-ethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-ethoxybenzoic acid involves several steps, starting from basic aromatic acids. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates a multi-step process including methylation, ethylation, and oxidation, achieving a total yield of 24.5% (Wang Yu, 2008).

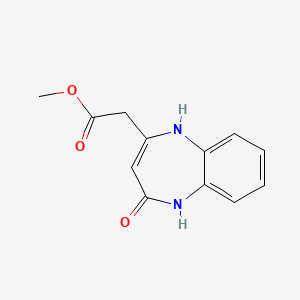

Molecular Structure Analysis

Investigations into the molecular structures of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into the crystal packing and the roles of hydrogen bonds in the stability of these compounds. Strong hydrogen bonds are crucial in the crystal packing of these compounds, playing important roles as both donors and acceptors (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

The reactivity of amino-benzoic acids with various nucleophiles leads to the formation of diverse functionalized amino acids and derivatives. The reactions exhibit selectivity based on the position of the amino group on the benzoic acid, leading to different product outcomes (B. Trofimov et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis of Condensed Heterocyclic Compounds

2-Amino-5-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated the efficient oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process afforded 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, showcasing potential applications in material science and chemistry (Shimizu et al., 2009).

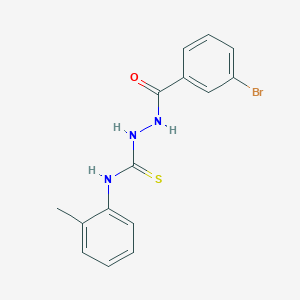

Development of Unnatural Amino Acids

2-Amino-5-ethoxybenzoic acid contributes to the development of unnatural amino acids. Research has shown the synthesis of unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This discovery is significant for biochemistry and pharmaceuticals, providing insights into peptide structure and function (Nowick et al., 2000).

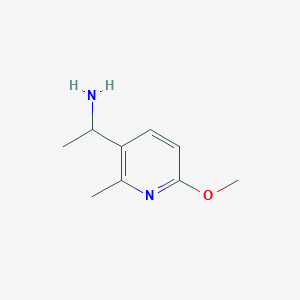

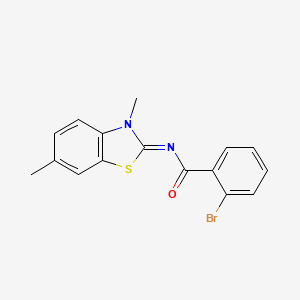

Antimicrobial Activity

There is evidence of antimicrobial activity associated with derivatives of 2-Amino-5-ethoxybenzoic acid. A study focused on synthesizing new pyridine derivatives, including 2-Amino substituted benzothiazoles, showing variable and modest activity against strains of bacteria and fungi. This highlights its potential in developing new antimicrobial agents (Patel et al., 2011).

Glycan Analysis in Biotherapeutics

2-Amino-5-ethoxybenzoic acid is used in glycan analysis, particularly in the field of biotherapeutics. A study presented its use in labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles for better analysis in pharmaceutical research (Hronowski et al., 2020).

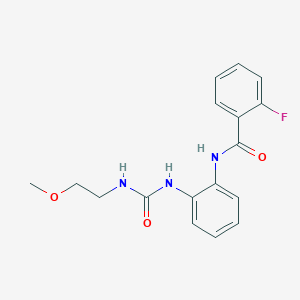

Anti-inflammatory and Analgesic Activities

Research has indicated the anti-inflammatory and analgesic properties of 2-Amino-5-ethoxybenzoic acid derivatives. A study on proton transfer compounds and their Cu(II) complexes demonstrated significant anti-inflammatory and analgesic activities compared to control compounds, suggesting therapeutic potential in medical research (İlkimen et al., 2018).

Oxidation and Functional Group Transformations

2-Iodoxybenzoic acid, related to 2-Amino-5-ethoxybenzoic acid, is utilized for various functional group transformations, including oxidation of alcohols to carbonyl compounds. This is significant in organic chemistry, particularly in synthesis and pharmaceutical research (Nair, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTUASQGQPRDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)